Benzyl 2-amino-2-methylpropanoate

Übersicht

Beschreibung

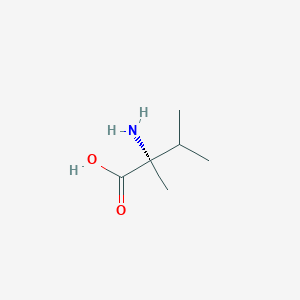

Benzyl 2-amino-2-methylpropanoate is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.25 .

Molecular Structure Analysis

The molecular structure of Benzyl 2-amino-2-methylpropanoate is represented by the InChI code: 1S/C11H15NO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 2-amino-2-methylpropanoate are not detailed in the search results, amines in general can undergo a variety of reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Physical And Chemical Properties Analysis

Benzyl 2-amino-2-methylpropanoate is a white to yellow solid . Its physical properties such as melting point, boiling point, and solubility are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Photopolymerization Applications : Guillaneuf et al. (2010) in their study titled "Toward Nitroxide-Mediated Photopolymerization" proposed a new alkoxyamine bearing a chromophore group linked to the aminoxyl function, which decomposes under UV irradiation to generate corresponding radicals. This compound was used as a photoiniferter in nitroxide-mediated photopolymerization, demonstrating its potential in photopolymerization processes (Guillaneuf et al., 2010).

Polymorphic Forms in Crystallography : Gebreslasie, Jacobsen, and Görbitz (2011) investigated N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester, demonstrating two polymorphic forms in the space group P2(1)/n. This study contributes to understanding the polymorphism in crystal structures of compounds related to Benzyl 2-amino-2-methylpropanoate (Gebreslasie et al., 2011).

Photoinitiators for UV-curable Coatings : Angiolini et al. (1997) discussed copolymers related to Benzyl 2-amino-2-methylpropanoate as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers showed synergistic effects in activity and were used to simulate conditions in TiO2-pigmented formulations (Angiolini et al., 1997).

Synthesis Applications : Koseki, Yamada, and Usuki (2011) described the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected L-amino acids, highlighting the compound's role in synthetic chemistry (Koseki et al., 2011).

Biocatalytic Transesterification Reactions : Kumar et al. (2015) used Benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate in biocatalytic transesterification reactions. This study reveals the compound's relevance in enzymatic reactions and organic synthesis (Kumar et al., 2015).

Schizophrenia Treatment Research : Lane et al. (2013) investigated the use of Sodium benzoate, a related compound, as an add-on treatment for schizophrenia. This clinical trial demonstrated significant improvement in symptoms and neurocognition in patients (Lane et al., 2013).

Zukünftige Richtungen

While specific future directions for Benzyl 2-amino-2-methylpropanoate are not mentioned in the search results, there are several research directions suggested for related compounds. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Eigenschaften

IUPAC Name |

benzyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-11(2,12)10(13)14-8-9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEATBWCWKCPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-amino-2-methylpropanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

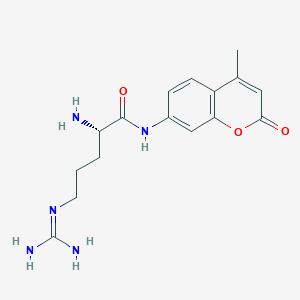

![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)